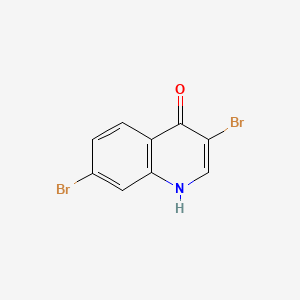

3,7-Dibromo-4-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRKTWYWSKVPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671085 | |

| Record name | 3,7-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-53-6 | |

| Record name | 3,7-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1203579-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,7 Dibromo 4 Hydroxyquinoline and Its Analogs

Regioselective Bromination Strategies for 4-Hydroxyquinoline (B1666331) Derivatives

The targeted introduction of bromine atoms onto the 4-hydroxyquinoline scaffold requires precise control of reaction conditions to achieve the desired regioselectivity. The hydroxyl group at the C-4 position and the nitrogen atom in the heterocyclic ring significantly influence the electronic distribution, directing electrophilic substitution.

Direct Halogenation Protocols

Direct bromination of 4-hydroxyquinoline is a common approach, with the choice of brominating agent and solvent playing a critical role in the outcome.

Molecular Bromine (Br₂) : The use of molecular bromine is a classic method for the bromination of 4-hydroxyquinoline. The hydroxyl group at C-4 activates the ring, primarily directing electrophilic substitution to the C-3 position. The reaction is typically carried out in solvents like glacial acetic acid or dichloromethane (B109758) at controlled temperatures to minimize the formation of di-substituted products. For instance, reacting 8-hydroxyquinoline (B1678124) with two equivalents of bromine in chloroform (B151607) can yield 5,7-dibromo-8-hydroxyquinoline in excellent yields. mdpi.com Similarly, treating 8-hydroxyquinoline with molecular bromine in various solvents like ethanol, water, or dilute acids has been reported to produce 5,7-dibromo-8-hydroxyquinoline. acgpubs.org

N-Bromosuccinimide (NBS) : NBS serves as a milder and often more selective brominating agent compared to molecular bromine. nuph.edu.ua It is particularly useful for achieving monobromination. The reaction of 4-hydroxyquinoline with NBS in a polar aprotic solvent like dimethylformamide (DMF) can afford 3-bromo-4-hydroxyquinoline. nih.gov The choice of solvent and the presence of a catalyst can influence the reaction's direction. nuph.edu.ua For example, the bromination of 3-acetyl-4-hydroxyquinolinone derivatives can be achieved using NBS in the presence of benzoyl peroxide. rsc.org Studies have shown that the direction of halogenation with NBS depends on the substituents already present on the quinoline (B57606) ring. nuph.edu.ua

| Reagent | Solvent | Product | Reference |

| Br₂ | Glacial Acetic Acid | 3-Bromo-4-hydroxyquinoline | |

| NBS | Dimethylformamide (DMF) | 3-Bromo-4-hydroxyquinoline | nih.gov |

| Br₂ (2 equiv.) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | mdpi.com |

| NBS | Carbon Tetrachloride (CCl₄) | 3-(Bromoacetyl)-4-hydroxyquinolinone | rsc.org |

Indirect Bromination Approaches

Indirect methods for bromination can offer alternative pathways to specific bromo-substituted quinolines, sometimes providing better yields or regioselectivity.

One such approach involves the transformation of a pre-functionalized quinoline. For instance, a substituted quinoline can be synthesized and then subjected to bromination. This is particularly useful when direct bromination of the parent 4-hydroxyquinoline is not efficient or selective for the desired isomer. While direct searches for indirect bromination specifically for 3,7-dibromo-4-hydroxyquinoline are limited, the principle can be applied by synthesizing a 7-substituted-4-hydroxyquinoline and then performing a regioselective bromination at the 3-position.

Total Synthesis Approaches to this compound

Total synthesis provides a powerful means to construct the this compound core from acyclic precursors, allowing for the introduction of bromine atoms at specific stages of the synthesis.

Friedländer Condensation Pathways and Adaptations

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acid or base, to form a quinoline. researchgate.netrsc.org This method can be adapted to produce this compound by using appropriately substituted starting materials. For example, the condensation of 2-amino-4-bromobenzaldehyde (B1289445) with an α-bromo carbonyl compound could potentially lead to the desired product. The reaction's regioselectivity can be a challenge, especially with unsymmetrical ketones. rsc.org Variations of the Friedländer synthesis, such as using metal-free catalysts or microwave assistance, have been developed to improve efficiency and yields. rsc.orgtandfonline.com

Conrad-Limpach Synthesis Modifications for 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a well-established method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate, followed by cyclization. wikipedia.org To synthesize this compound using this method, one could start with 3-bromoaniline (B18343) and a 2-bromo-β-ketoester. The reaction conditions, particularly the temperature and solvent, are crucial for high yields. wikipedia.org The use of an inert solvent like mineral oil has been shown to significantly improve the yield of the cyclization step. wikipedia.org This reaction is considered a type of addition-rearrangement reaction. jptcp.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by using less hazardous reagents, alternative energy sources, and more efficient reaction conditions. rsc.orgresearchgate.net

Several green approaches have been developed for quinoline synthesis in general, which can be adapted for the synthesis of this compound:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in quinoline synthesis, including the Friedländer and Pfitzinger reactions. rsc.orgiipseries.org

Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key principle of green chemistry. researchgate.netqeios.com For example, the synthesis of quinoline-4-carboxylic acids has been reported in water. rsc.org

Catalyst-Free and Solvent-Free Conditions : Some synthetic methods for quinolines have been developed to proceed without a catalyst or solvent, often under microwave irradiation, offering a more environmentally friendly alternative. rsc.org

Use of Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as nano ZnO or sulfamic acid, in reactions like the Friedländer condensation avoids the use of hazardous acids or bases. rsc.org

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | Reference(s) |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Can be applied to Friedländer or Conrad-Limpach syntheses using brominated precursors. | rsc.orgiipseries.org |

| Green Solvents | Employing environmentally benign solvents like water or ethanol. | Performing bromination or total synthesis steps in greener solvents. | rsc.orgresearchgate.netqeios.com |

| Catalyst-Free Synthesis | Reactions proceeding without a catalyst, often under solvent-free conditions. | Adapting catalyst-free protocols for the condensation of brominated starting materials. | rsc.org |

| Recyclable Catalysts | Using heterogeneous catalysts that can be easily recovered and reused. | Employing recyclable catalysts in the Friedländer condensation to produce the dibrominated quinoline. | rsc.org |

Microwave-Assisted and Flow Chemistry Applications

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique in organic synthesis, capable of dramatically reducing reaction times and improving yields. asianpubs.orgrsc.org In the context of quinoline synthesis, microwave heating has been successfully applied to classical reactions like the Gould-Jacobs reaction, which is a key method for preparing 4-hydroxyquinoline derivatives. wikipedia.orgablelab.eu This reaction involves the condensation of an aniline (B41778) with a β-ketoester or a similar malonic ester derivative, followed by a thermal intramolecular cyclization. wikipedia.orgscribd.com

Conventional heating of the cyclization step often requires temperatures exceeding 250°C in high-boiling solvents, which can lead to product degradation. ablelab.euasianpubs.org Microwave-assisted heating provides rapid and uniform heating, allowing for precise temperature control and significantly shorter reaction times, often from hours to just minutes. rsc.orgasianpubs.org For instance, studies on the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis have shown that microwave irradiation can increase yields and reduce the formation of intermediates and byproducts compared to conventional oil bath heating. ablelab.euasianpubs.org A one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid has been reported, demonstrating the efficiency of this technique with reaction times as short as 50 seconds. asianpubs.org While specific studies on the microwave-assisted synthesis of this compound are not detailed, the successful application to various substituted 4-hydroxyquinolines suggests its high potential for this target molecule, likely starting from 2,4-dibromoaniline (B146533). scribd.comresearchgate.netwjbphs.com

Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability and reproducibility. nih.govuc.pteuropa.eu These systems, which utilize microreactors or coil-based reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the optimization of reaction parameters in its synthetic pathway, most commonly the Conrad-Limpach or Gould-Jacobs reaction. wikipedia.orgwikipedia.org Key variables include the choice of solvent, reaction temperature, time, and the use of catalysts.

The thermal cyclization step is often the most critical and challenging. nih.gov Early syntheses performed without a solvent resulted in very low yields (<30%). wikipedia.org A significant improvement was achieved by using high-boiling, inert solvents such as mineral oil, which can raise yields to as high as 95% in some cases. wikipedia.org A systematic study of solvents for the Conrad-Limpach synthesis confirmed that yields generally increase with the solvent's boiling point, with optimal results obtained in solvents boiling above 250°C. nih.gov Besides mineral oil, solvents like 1,2-dichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) have been identified as effective alternatives. nih.gov

Temperature and reaction time are intricately linked, especially in microwave-assisted synthesis. Optimization studies for the Gould-Jacobs reaction have demonstrated that simply increasing the temperature or time does not guarantee a better yield. As shown in the table below, increasing the temperature from 250°C to 300°C for a 10-minute reaction significantly improved the product yield from 1% to 37%. However, extending the reaction time at 300°C led to a decrease in yield, likely due to product degradation. ablelab.eu The optimal conditions were found to be a higher temperature (300°C) with a shorter reaction time (5 minutes), which afforded the highest yield of 47%. ablelab.eu

For related halogenated quinolines, catalyst systems have also been optimized. In the amination of 6,7-dihalo-5,8-quinolinequinones, palladium catalysts with bulky phosphine (B1218219) ligands like XPhos and BrettPhos were found to be superior to traditional triphenylphosphine, significantly reducing reaction times from over 24 hours to between 1-3 hours while maintaining high yields. scienceopen.com

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1 | 250 | 10 | 10 | 1 |

| 2 | 300 | 10 | 24 | 37 |

| 3 | 250 | 20 | 10 | 13 |

| 4 | 300 | 20 | 24 | 28 |

| 5 | 300 | 5 | 20 | 47 |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms in organic chemistry. nih.gov By strategically replacing atoms such as hydrogen, carbon, or nitrogen with their heavier isotopes (e.g., D, ¹³C, ¹⁵N), chemists can trace the fate of specific atoms and bonds throughout a reaction sequence. acs.orgnih.gov This approach has been instrumental in understanding the mechanisms of various quinoline syntheses.

For example, ¹³C-labeling studies were employed to investigate the Skraup-Doebner-Von Miller quinoline synthesis. By using ¹³C-labeled α,β-unsaturated ketones, researchers demonstrated that the reaction proceeds through a fragmentation-recombination mechanism rather than a direct cyclization. acs.org Similarly, deuterium (B1214612) labeling has been used to probe the mechanism of ruthenium-catalyzed cyclizations to form 2-quinolinones and iridium-catalyzed functionalization of quinolinium salts. nih.govresearchgate.net These studies can reveal whether a reaction is intermolecular or intramolecular and identify the specific bonds that are broken and formed. researchgate.net

While the specific synthesis of isotopically labeled this compound has not been reported, established methods could be readily adapted. For instance, to study the mechanism of its formation via a Conrad-Limpach or Gould-Jacobs reaction from 2,4-dibromoaniline, one could use a ¹³C-labeled β-ketoester.

A hypothetical labeling study could involve:

Synthesis of Precursors: Synthesizing diethyl malonate with ¹³C labels at the carbonyl carbons (C1 and C3).

Reaction: Reacting the labeled diethyl malonate with 2,4-dibromoaniline under optimized Conrad-Limpach conditions.

Analysis: Analyzing the final this compound product using ¹³C NMR spectroscopy to determine the final position of the ¹³C labels. This would confirm the cyclization pathway and rule out alternative rearrangement mechanisms.

Another approach could involve deuteration. A method for the deuteration of the 2-methyl group of related quinolone compounds has been achieved using deuterated acetic acid (CD₃COOD) at elevated temperatures. nih.gov A similar acid-catalyzed H-D exchange could potentially be used to label specific positions on the this compound ring system to study its subsequent reactivity or metabolic pathways.

Elucidating Reactivity and Derivatization Pathways of 3,7 Dibromo 4 Hydroxyquinoline

Chemical Transformations at the Bromine Centers

The bromine atoms at the C3 and C7 positions of the quinoline (B57606) ring are key handles for introducing molecular diversity through various metal-catalyzed and nucleophilic reactions. The differential electronic environment of these two positions can also allow for regioselective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atoms on the 3,7-dibromo-4-hydroxyquinoline scaffold serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. harvard.eduresearchgate.net Studies on dihaloquinolines have shown that regioselectivity can be achieved, often with the reaction favoring the more electronically activated or sterically accessible position. For instance, in studies on 3,4-dibromoquinoline, Suzuki coupling was observed to proceed with excellent regioselectivity at the C4 position. nih.gov While direct studies on this compound are sparse, the principles from related dihaloquinolines, such as 5,7-dibromo-8-methoxyquinoline (B102607) and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, which readily undergo Suzuki-Miyaura reactions, suggest that both bromine atoms are reactive. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or KOH. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The application of Sonogashira coupling to dihaloquinolines has been demonstrated, including one-pot double couplings. nih.gov Research on 6,7-dibromoquinoline-5,8-dione (B3062177) shows successful coupling with various terminal alkynes, yielding the corresponding dialkynyl derivatives in good yields. ajouronline.com The reactivity order for halogens in Sonogashira coupling is I > Br > Cl, making the dibromo-substituted quinoline a suitable substrate. libretexts.org

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org The process is catalyzed by a palladium complex with specialized phosphine ligands and requires a strong base like sodium tert-butoxide (NaOt-Bu). scienceopen.com The Buchwald-Hartwig amination has been successfully applied to 6,7-dibromo-5,8-quinolinequinones, which are structurally similar to the title compound. scienceopen.comresearchgate.net In these cases, the dibromo derivative demonstrated high reactivity, leading to the formation of 6-arylamino derivatives in excellent yields. researchgate.netresearchgate.net This indicates that both the C3 and C7 bromine atoms on this compound are susceptible to amination under appropriate conditions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted quinoline | harvard.edunih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted quinoline | wikipedia.orgorganic-chemistry.orgajouronline.com |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | Amino-substituted quinoline | wikipedia.orgscienceopen.com |

Nucleophilic Substitution Reactions of Bromine Moieties

The bromine atoms on the quinoline ring can be displaced by nucleophiles, particularly through the nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is highly dependent on the electronic properties of the quinoline ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. For example, a nitro group on a bromoquinoline has been shown to activate the bromo group for SNAr reactions with piperazine (B1678402) and morpholine. nih.gov While this compound lacks a strong activating group like a nitro substituent, the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline system can still permit substitution with strong nucleophiles like thiolate or alkoxy ions, as has been demonstrated for 3-bromoquinoline. researchgate.net

Reductive Debromination Strategies

Reductive debromination can be employed to selectively or completely remove the bromine atoms, yielding mono-bromo- or fully de-halogenated 4-hydroxyquinoline (B1666331). A common method for this transformation is catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. However, this method must be used with caution, as it can be too effective, leading to the reduction of the heterocyclic ring in addition to dehalogenation. Alternative reduction methods, such as using sodium dithionite (B78146) (Na₂S₂O₄), are sometimes preferred when other reducible functional groups are present, to achieve more selective dehalogenation. google.com

Chemical Transformations at the Hydroxy Group

Etherification and Esterification Reactions

The oxygen atom of the C4-hydroxyl group is a primary site for alkylating and acylating agents. arabjchem.org

Etherification: This reaction involves the formation of an ether linkage (C-O-R). The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic carbon source. A notable derivative, Methyl-8-benzyloxy-3,7-dibromo-4-hydroxyquinoline-2-carboxylate, showcases an ether linkage, indicating the feasibility of this transformation on the dibrominated core. google.com

Esterification: The formation of an ester (C-O-C=O) is readily achieved by reacting the hydroxyl group with an acylating agent like an acid chloride or anhydride. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with tosyl chloride in the presence of pyridine or triethylamine (B128534) yields the corresponding sulfonate ester, 4-(p-toluenesulfonyloxy)-2(1H)-quinolone. arabjchem.org Similarly, 5,7-dibromo-8-hydroxyquinoline reacts with sulfonyl chlorides to form the corresponding benzenesulfonate (B1194179) esters. vulcanchem.com These examples strongly support the accessibility of the hydroxyl group in this compound for ester formation.

Table 2: Derivatization of the 4-Hydroxy Group

| Reaction Type | Reagent | Conditions | Functional Group Formed | Reference(s) |

|---|---|---|---|---|

| Etherification | Alkyl Halide | Base | Ether (-OR) | google.com |

| Esterification | Acyl Chloride / Anhydride | Base (e.g., Pyridine) | Ester (-OCOR) | arabjchem.org |

| Sulfonate Esterification | Sulfonyl Chloride | Base (e.g., Triethylamine) | Sulfonate Ester (-OSO₂R) | arabjchem.orgvulcanchem.com |

Oxidation and Reduction Chemistry of the Hydroxyl Functionality

The chemistry of the hydroxyl group in 4-hydroxyquinoline is intertwined with its tautomeric 4-quinolone form. Direct oxidation of the enolic hydroxyl group is not typical. Instead, the system's reactivity reflects the chemistry of the quinolone tautomer.

Oxidation: The 4-hydroxyquinoline system can be considered a vinylogous amide, and its presence facilitates oxidation of the quinoline ring system. For example, 4-hydroxyquinoline can be oxidized to form quinoline-4,5-dione. Furthermore, the nitrogen atom in the quinoline ring can be oxidized to form an N-oxide. 2-Alkyl-4-hydroxyquinoline N-oxides are known bacterial toxins and exist in equilibrium with their N-hydroxy-4-quinolone tautomers. chemrxiv.org The oxidation of the quinoline moiety itself can lead to a loss of certain biological activities, highlighting the functional importance of the specific oxidation state. nih.gov

Reduction: Reduction of the 4-hydroxyquinoline system typically involves the heterocyclic ring rather than the hydroxyl group itself. Catalytic hydrogenation can reduce the pyridine portion of the quinoline scaffold to yield 4-hydroxy-1,2,3,4-tetrahydroquinoline. This transformation changes the aromaticity and geometry of the molecule, providing another avenue for generating structural diversity.

Reactivity at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key site for chemical modification, participating in reactions that expand the structural and functional diversity of this scaffold.

The nitrogen atom of the quinoline ring system can undergo N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the hydroxyl group to form a more nucleophilic species or proceed under conditions that favor reaction at the nitrogen. The presence of electron-withdrawing bromine atoms can influence the basicity and nucleophilicity of the quinoline nitrogen.

Research into related quinoline systems provides insights into potential reactions. For instance, the alkylation of 4-hydroxy-2(1H)-quinolone with various alkyl halides in the presence of a base like potassium carbonate or silver carbonate leads to O-alkylation products. arabjchem.org However, under specific conditions, N-alkylation can be achieved. Acylation reactions, such as those with acyl chlorides, can also be directed towards the nitrogen atom, leading to the formation of N-acyl quinoline derivatives. arabjchem.org These reactions are fundamental in modifying the electronic and steric properties of the quinoline core.

The 4-hydroxyquinoline moiety, particularly when deprotonated, acts as an effective bidentate ligand, coordinating to metal ions through the nitrogen atom and the oxygen atom of the hydroxyl group. The presence of bromine atoms at the 3 and 7 positions can modulate the electron density of the quinoline ring and, consequently, the coordination properties of the ligand.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that they form stable complexes with a wide range of metal ions, including transition metals and lanthanides. nih.govresearchgate.netscispace.com For example, 5,7-dibromo-8-hydroxyquinoline has been used to synthesize complexes with iron(II), where the ligand coordinates to the metal center. researchgate.net The resulting metal complexes often exhibit interesting photophysical, catalytic, or biological properties. researchgate.netrsc.orgmdpi.com The coordination chemistry of this compound is an area of active research, with potential applications in catalysis, materials science, and medicinal chemistry. researchgate.net

Table 1: Examples of Metal Complexes with Substituted Hydroxyquinolines

| Ligand | Metal Ion(s) | Key Findings | Reference(s) |

| 5,7-dibromo-8-hydroxyquinoline | Fe(II) | Formation of a 1:2 [Fe(II)-DBHQ] complex, characterized spectrophotometrically. | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | Cu(II), Na(I) | Forms a cage-like complex with phenylsilsesquioxane ligands. | mdpi.com |

| 5,7-dibromo-8-hydroxyquinoline | Lanthanides | Synthesis and structural characterization of lanthanide complexes. | researchgate.net |

| 8-hydroxyquinoline derivatives | Ga(III) | Investigation of complex formation in solution using spectroscopic techniques. | rsc.org |

| 8-hydroxyquinoline derivatives | Various | Review of synthesis and applications of metal-hydroxyquinoline complexes in drug design. | researchgate.net |

N-Alkylation and N-Acylation Reactions

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The bromine and hydroxyl groups on the quinoline ring of this compound direct the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl group at the C4 position is a strong activating group, directing electrophiles to the ortho and para positions. The C3 position is particularly activated due to the combined electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the nitrogen atom. researchgate.net However, this position is already substituted with a bromine atom. The benzene (B151609) ring of the quinoline system is also susceptible to electrophilic attack. The bromine atom at C7 is a deactivating group but directs incoming electrophiles to the ortho and para positions (C6 and C8). Therefore, further electrophilic substitution is likely to occur at the C6 or C8 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgmsu.edu

Nucleophilic Aromatic Substitution: Aromatic rings that are electron-deficient are more susceptible to nucleophilic aromatic substitution (SNAr). byjus.comd-nb.inforsc.org The presence of two electron-withdrawing bromine atoms and the quinoline nitrogen makes the ring system of this compound a potential substrate for SNAr reactions. A strong nucleophile can displace one of the bromine atoms, particularly if the reaction conditions are harsh. The position of substitution will depend on the relative activation of the C3 and C7 positions. In some quinoline systems, nucleophilic substitution of a halogen has been observed. mdpi.com For instance, studies on 6,7-dibromo-5,8-quinolinequinone have shown that it undergoes palladium-catalyzed amination reactions where an amino group substitutes one of the bromine atoms. scienceopen.com

Table 2: Reactivity of the Quinoline Ring

| Reaction Type | Expected Position(s) of Substitution | Influencing Factors |

| Electrophilic Aromatic Substitution | C6, C8 | Activating -OH group at C4, deactivating but ortho, para-directing -Br at C7. |

| Nucleophilic Aromatic Substitution | C3, C7 | Electron-withdrawing -Br atoms and quinoline nitrogen. |

Ring-Opening, Rearrangement, and Cycloaddition Reactions (if applicable)

While less common for the stable quinoline ring system, certain conditions can induce ring-opening, rearrangement, or cycloaddition reactions.

Ring-Opening Reactions: Severe oxidative or reductive conditions can potentially lead to the cleavage of the quinoline ring. However, such reactions are generally not selective and would likely lead to a complex mixture of products.

Rearrangement Reactions: Rearrangement reactions like the Claisen rearrangement can occur if an allyl ether of this compound is synthesized. weebly.com This would involve the nih.govnih.gov-sigmatropic rearrangement of the allyl group from the oxygen atom to a carbon atom of the quinoline ring. Other types of rearrangements, such as the Baeyer-Villiger oxidation or the Dakin reaction, are typically associated with ketones and aldehydes and would require prior modification of the this compound structure. wiley-vch.de

Cycloaddition Reactions: The double bonds within the quinoline ring system can potentially participate in cycloaddition reactions, such as Diels-Alder reactions, although the aromaticity of the ring makes this energetically unfavorable. scribd.com Such reactions would require highly reactive dienophiles and/or harsh reaction conditions. More plausible are cycloadditions involving functional groups attached to the quinoline core. For example, if the hydroxyl group is converted into a different functional group, it could then participate in cycloaddition chemistry.

Computational and Theoretical Investigations of 3,7 Dibromo 4 Hydroxyquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,7-Dibromo-4-hydroxyquinoline. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and energy.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

For quinoline (B57606) derivatives, the HOMO and LUMO energies, along with the energy gap, can be calculated to understand their reactivity. acs.orgresearchgate.netresearchgate.net These calculations help in estimating global reactivity descriptors such as electronegativity, hardness, and softness. researchgate.netresearchgate.net For instance, a study on an iron complex with 5,7-Dibromo-8-hydroxyquinoline utilized DFT to calculate these descriptors from HOMO and LUMO energies. researchgate.net The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Quinoline Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.177 |

| ELUMO | -2.680 |

| Energy Gap (ΔE) | 2.497 |

Data derived from representative calculations on similar chromophores. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the regions that are rich or poor in electrons. The MEP map displays different potential values with different colors, where red typically indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, MEP analysis would highlight the electronegative oxygen and bromine atoms as regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and reactivity patterns. researchgate.net

HOMO-LUMO Analysis and Molecular Orbital Theory

Prediction of Spectroscopic Signatures and Conformational Analysis (e.g., DFT-NMR, DFT-IR, DFT-UV-Vis)

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules. By calculating theoretical spectra, researchers can make assignments to experimental data and gain a deeper understanding of the molecule's structure and vibrations.

Theoretical calculations of the vibrational spectra (FT-IR and FT-Raman) for halogenated hydroxyquinolines have been performed using DFT methods like B3LYP. cellmolbiol.orgresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra. cellmolbiol.orgresearchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. cellmolbiol.orgdergipark.org.tr Such studies allow for a detailed assignment of the observed bands to specific vibrational motions of the molecule, such as C-H stretching, C=C stretching, and the vibrations involving the bromine and hydroxyl groups. researchgate.net

DFT calculations can also predict NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. researchgate.net Theoretical NMR studies can also provide insights into the electronic environment of the different nuclei in the molecule.

Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis electronic spectra. researchgate.netrsc.org These calculations can predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. rsc.orgacs.org For this compound, TD-DFT can help to understand the nature of the electronic transitions, for instance, whether they are localized on the quinoline core or involve charge transfer from the substituents. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govaimspress.com These simulations can provide insights into how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

MD simulations can be used to investigate the effect of different solvents on the conformation and properties of the molecule. researchgate.net They can also be used to study the formation and stability of intermolecular interactions, such as hydrogen bonds with water molecules. researchgate.net In the context of drug design, MD simulations are employed to study the binding of a ligand to its target protein, providing information on the stability of the complex and the key interactions involved. nih.gov For instance, MD simulations have been used to study the interaction of quinoline derivatives with DNA topoisomerase I. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Predictive Studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In QSAR studies, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their measured biological activity, such as inhibitory concentrations (IC50). nih.govnih.gov

For quinoline derivatives, QSAR models can be developed to predict their potential as, for example, anticancer or antimicrobial agents. nih.govresearchgate.netdoi.org These models can help in identifying the key structural features that are important for the desired biological activity. For example, a QSAR study on quinoline derivatives might reveal that the presence of specific substituents at certain positions of the quinoline ring enhances the activity. doi.org This information can then be used to design new, more potent compounds before their actual synthesis and testing, thus saving time and resources. nih.gov

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by locating and characterizing the transition states. The transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics and feasibility of a reaction.

For reactions involving quinoline derivatives, such as their synthesis or subsequent functionalization, computational methods can be employed to calculate the energy profile of the reaction pathway. researchgate.net This involves identifying the reactants, products, intermediates, and transition states. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated. researchgate.net Such studies can provide valuable insights into the reaction mechanism and can help in optimizing the reaction conditions. For example, computational analysis can explain the regioselectivity of certain reactions, such as why a particular isomer is formed preferentially.

Applications in Advanced Chemical Synthesis and Materials Science

3,7-Dibromo-4-hydroxyquinoline as a Key Intermediate for Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its C-Br bonds, which are amenable to a variety of cross-coupling reactions, and the quinolone core, which is a recognized pharmacophore. This allows for the systematic construction of more elaborate molecular architectures.

Synthesis of Novel Polycyclic Aromatic Heterocycles

Polycyclic aromatic heterocycles (PAHs) are a class of compounds with significant applications in materials science and as potential drug candidates. uni-rostock.deacs.org The synthesis of these complex structures often relies on domino reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. uni-rostock.deuni-rostock.de

The bromine atoms at the 3- and 7-positions of the this compound scaffold serve as reactive handles for such transformations. Although the C4-chloro atom in analogous chloro-vinylcarbonyl quinolines is also highly activated, the carbon-bromine bonds are generally susceptible to oxidative addition with Pd(0) catalysts. nih.gov This reactivity allows for the sequential or simultaneous introduction of various aryl, heteroaryl, or alkyl groups. By carefully selecting coupling partners and reaction conditions, chemists can construct larger, fused heterocyclic systems. For instance, intramolecular coupling reactions following an initial intermolecular coupling can lead to the formation of new rings, a common strategy in the synthesis of nanographenes and other extended π-systems. acs.orgrsc.org The lack of selectivity sometimes observed in di-halogenated quinolines can also be exploited to introduce two identical substituents symmetrically. nih.gov

Precursor to Biologically Active Quinolone Analogues

The quinoline (B57606) and 4-quinolone motifs are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netwikipedia.orgmdpi.com Halogenated quinolines, in particular, have demonstrated significant bioactivity; for example, 5,7-dibromo and 5,7-dichloro derivatives of 8-hydroxyquinoline (B1678124) show potent fungicidal effects. rsc.org

This compound serves as an excellent starting material for producing novel quinolone analogues. The bromine substituents can be replaced with various functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions to modulate the compound's electronic and steric properties. This derivatization is crucial for optimizing interactions with biological targets, such as enzymes or cellular receptors. For example, the synthesis of 4-aryl-pyrano[3,2-h]quinolines, which have shown inhibitory activity against matrix metalloproteinases, involves building upon the quinoline core. nih.gov The development of new quinolone-based antibiotics and anticancer agents often involves the strategic functionalization of a core quinoline structure to enhance potency and selectivity. google.comdoi.org

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse but structurally related molecules for high-throughput screening. The quinoline framework is an ideal scaffold for such libraries due to its rigid structure and multiple points for diversification. researchgate.net

This compound is well-suited for this purpose. The two bromine atoms and the hydroxyl group represent three distinct points for chemical modification. A library can be generated by reacting the dibromo-scaffold with a diverse set of building blocks, such as boronic acids (in Suzuki couplings) or amines. This approach allows for the systematic exploration of the chemical space around the quinoline core to identify compounds with desired biological activities. The synthesis of libraries of 8-hydroxyquinoline-derived Mannich bases, for instance, has been used to study structure-activity relationships against multidrug-resistant cancer. acs.org

Functional Materials Development

Beyond its role in synthesizing bioactive molecules, this compound and its derivatives are integral to the development of advanced functional materials, particularly in the fields of optical sensing and organic electronics.

Design of Fluorescent Probes and Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. acs.orgnih.gov They are valued for their high sensitivity, selectivity, and rapid response. researchgate.net Hydroxyquinoline derivatives are excellent platforms for chemosensors due to their inherent fluorescence and strong metal-chelating abilities. scispace.com The coordination of a metal ion to the nitrogen and hydroxyl oxygen of the quinoline often enhances fluorescence by increasing molecular rigidity and inhibiting non-radiative decay pathways.

Derivatives of this compound can be functionalized to create highly selective sensors. The bromine atoms can be used as points of attachment for specific recognition units that bind to the target analyte. Research on related halogenated hydroxyquinolines demonstrates their effectiveness. For example, a novel tris-5,7-dibromo-8-hydroxyquinolinate Ga(III) complex, [Ga(Br2-HQ)3], was synthesized and its fluorescence characterized, arising from a ligand-centered excited state. rsc.org Another study detailed a Schiff-base chemosensor capable of detecting various metal cations. acs.org The design of these sensors involves a fluorophore (the quinoline core), a recognition unit, and a linker, all of which can be tuned to optimize performance for detecting analytes in biological and environmental samples. nih.govnih.gov

| Chemosensor Type | Analyte Detected | Key Feature / Mechanism | Reference |

|---|---|---|---|

| Schiff-base chemosensor (DBQA) | Fe3+ | Ratiometric interaction observed upon detection of Fe3+ ions. | nih.gov |

| Tris-5,7-dibromo-8-hydroxyquinolinate Ga(III) complex | Ga(III) complex formation | Fluorescence at 550 nm (λex = 400 nm) from a ligand-centered singlet state. | rsc.org |

| Water-soluble quinoline derivative | Zn2+ | 'Turn-on' sensor with a 317-fold fluorescence enhancement in the presence of Zn2+. | researchgate.net |

Components in Organic Electronic Devices (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. Their performance relies on a multilayer structure of organic materials, each with a specific function (hole injection, hole transport, emission, electron transport). google.com Hydroxyquinoline metal complexes, most famously Tris-(8-hydroxyquinolinato) aluminum (Alq3), are benchmark materials used as both the light-emitting layer and the electron transport layer in OLEDs due to their high thermal stability and excellent fluorescence. scispace.comdergipark.org.tr

Halogenated hydroxyquinolines like this compound are promising candidates for developing new materials for OLEDs. In one study, an OLED device was fabricated using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material, which was found to have the highest fluorescence yield compared to other tested quinoline derivatives. dergipark.org.trresearchgate.net The device produced light in the UV region. dergipark.org.trresearchgate.net The bromine atoms on the quinoline ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the molecule, which is critical for optimizing charge injection and transport, and for controlling the emission color. google.com This tunability allows for the rational design of novel host and dopant materials for next-generation OLEDs with improved efficiency, color purity, and lifetime. google.comrsc.org

| Compound | Role in OLED | Observed Outcome | Reference |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material (light-emitting layer) | Device emitted light in the UV region; compound showed the highest fluorescence response among those tested. | dergipark.org.trresearchgate.net |

Polymer Chemistry Applications

The integration of heterocyclic compounds into polymer backbones is a significant strategy for developing advanced materials with tailored electronic, optical, and thermal properties. Quinoline derivatives, in particular, are valued in materials science for their use in creating polymers for applications such as organic light-emitting diodes (OLEDs), sensors, and high-performance plastics. google.comresearchgate.net These applications often leverage the quinoline moiety's electron-deficient nature, thermal stability, and ability to coordinate with metal ions. google.com

While the broader family of hydroxyquinolines has been explored in polymer science, specific research detailing the use of This compound as a monomer or functional additive in polymer chemistry is not extensively documented in publicly available scientific literature. However, the molecule's structure, featuring two reactive bromine atoms and a hydroxyl group, provides a clear basis for its potential utility in several types of polymerization reactions.

The two bromine atoms on the quinoline ring are ideal functional groups for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This makes this compound a potential difunctional monomer for step-growth polymerization. Specifically, it could be employed in Suzuki or Stille coupling reactions, which are powerful methods for synthesizing conjugated polymers. google.comgoogle.com In a typical Suzuki polycondensation, a dibromo-aromatic compound like this compound would be reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst to yield a polyarylene. google.com The resulting polymer would incorporate the quinoline unit directly into its main chain, potentially imparting unique photophysical or thermal characteristics.

The hydroxyl group at the 4-position offers another reactive site for polymerization. It can undergo etherification or esterification reactions to form polyethers or polyesters, respectively. For instance, reaction with a dialkyl halide or a diacyl chloride under appropriate conditions could lead to polymers where the quinoline unit is a pendant group or part of the main chain via an ether or ester linkage.

Given the established use of related isomers like 5,7-dibromo-8-hydroxyquinoline in creating polychelates and as ligands in polymerization catalysts, it is plausible that this compound could serve as a precursor for analogous materials. beilstein-journals.orgresearchgate.net The development of polymers from this specific building block remains a prospective area for research, with the potential to yield novel materials with distinct properties derived from its unique substitution pattern.

Due to the limited specific research data on the use of this compound in polymer synthesis, a data table of detailed research findings cannot be provided at this time.

Mechanistic Studies of Biological Interactions in Vitro and Non Clinical Models

Molecular Target Identification and Binding Affinities (in vitro)

In vitro studies are fundamental in identifying the specific molecular targets with which 3,7-dibromo-4-hydroxyquinoline interacts, providing insights into its potential mechanisms of action. These studies often involve quantifying the binding affinity, which indicates the strength of the interaction between the compound and its biological target. wikipedia.org

Enzyme Inhibition Kinetics and Mechanism (e.g., Topoisomerase I, Matrix Metalloproteinases)

Research has shown that certain brominated quinoline (B57606) derivatives can act as inhibitors of crucial enzymes involved in cellular processes. For instance, some derivatives have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme, thereby blocking its normal function.

Matrix metalloproteinases (MMPs) are another class of enzymes that have been identified as targets for quinoline derivatives. doi.orgacs.orgplos.org MMPs play a significant role in the degradation of the extracellular matrix, a process implicated in cancer progression. nih.gov Some 8-hydroxyquinoline (B1678124) derivatives have been shown to act as inhibitors of MMP-2 and MMP-9, with inhibitory concentrations in the micromolar range. doi.org The inhibition of these enzymes is a key area of investigation for the development of new therapeutic agents. acs.orgplos.org The hydroxamate group in some synthetic inhibitors complexes the zinc ion in the active site of MMPs, leading to their inhibition. plos.org

Table 1: Enzyme Inhibition Data for Quinoline Derivatives

| Compound/Derivative | Target Enzyme(s) | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline derivatives | Matrix Metalloproteinase-2 (MMP-2) | Micromolar (µM) range | doi.org |

| 8-hydroxyquinoline derivatives | Matrix Metalloproteinase-9 (MMP-9) | 0.66 µM to 1.23 µM | doi.org |

| 5,7-dibromo-8-hydroxyquinoline | Not Specified | Not Specified | nih.gov |

This table is for illustrative purposes and may not be exhaustive. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Receptor Ligand Binding Studies (in vitro)

Receptor ligand binding assays are crucial for understanding how a compound interacts with specific cellular receptors. nih.gov These studies can reveal whether a compound acts as an agonist or antagonist and can quantify its binding affinity. wikipedia.orgnih.gov For quinoline derivatives, binding to receptors can lead to a variety of cellular responses. For example, some 4-anilino-3-cyanoquinolines have been studied for their binding to the epidermal growth factor receptor kinase (EGFRK), with both reversible and irreversible binding modes being considered. nih.gov The interaction with receptors like the Retinoid X receptor (RXR) ligand binding domain (LBD) can trigger conformational changes that influence transcriptional activation. activemotif.com

Pathways of Antimicrobial Action (in vitro)

This compound and related compounds have demonstrated notable antimicrobial properties. In vitro studies have been instrumental in uncovering the mechanisms through which these compounds exert their effects on bacteria, fungi, and viruses.

Bacterial Growth Inhibition Mechanisms (e.g., DNA replication, protein synthesis interference)

One of the primary mechanisms of antibacterial action for quinoline derivatives is the interference with essential cellular processes such as DNA replication and protein synthesis. mdpi.com Some quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. nih.gov The inhibition of these enzymes leads to a disruption of bacterial growth and, ultimately, cell death. Additionally, some halogenated quinolines exhibit antimicrobial activity by inhibiting protein synthesis. The structure of the quinoline scaffold, including the position and nature of substituents, significantly influences the antibacterial efficacy. mdpi.com Conflicts between DNA replication and transcription, which can be induced by certain compounds, are a source of genomic instability in bacteria. nih.gov

Antifungal and Antiviral Activity at the Cellular Level (in vitro)

The antifungal activity of dibromoquinoline compounds has been observed against a range of pathogenic fungi, including various species of Candida, Cryptococcus, and Aspergillus. nih.gov One proposed mechanism of antifungal action is the disruption of metal ion homeostasis, which is crucial for fungal cell survival. nih.gov Furthermore, some derivatives have been shown to inhibit key virulence factors in fungi, such as the formation of hyphae and biofilms in Candida albicans. nih.gov Studies on 8-hydroxyquinoline derivatives suggest that they may cause damage to the fungal cell wall. mdpi.com

In the realm of antiviral research, certain quinoline derivatives have shown promise. They have been identified as competitive inhibitors of HIV integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. google.comnih.gov This inhibition blocks the 3'-processing activity of the enzyme. google.com Other 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against the dengue virus. mdpi.com

Table 2: Antimicrobial Activity of a Dibromoquinoline Compound (4b)

| Fungal Species | Activity | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Growth Inhibition | 0.5 - 1 | nih.gov |

| Non-albicans Candida species | Growth Inhibition | Potent | nih.gov |

| Cryptococcus species | Growth Inhibition | Potent | nih.gov |

| Aspergillus species | Growth Inhibition | Potent | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Cellular Effects and Mechanistic Cytotoxicity Studies (in vitro cell lines)

In vitro studies using various cancer cell lines have been pivotal in understanding the cytotoxic effects and the underlying mechanisms of this compound and its analogs. These compounds have shown significant antiproliferative activity against a range of cancer cell lines, including those of the lung, colon, cervix, and liver. nih.govdoi.orgacs.orgresearchgate.net

The cytotoxic mechanisms are multifaceted. One key mechanism is the induction of apoptosis, or programmed cell death, which has been observed through DNA fragmentation. nih.gov Some quinoline derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Furthermore, the interaction of these compounds with DNA, potentially through intercalation, is another proposed mechanism of cytotoxicity. nih.govresearchgate.net The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population. mdpi.com

Table 3: Cytotoxic Activity of Brominated Quinoline Derivatives

| Compound/Derivative | Cell Line(s) | Effect | IC50 Values | Reference(s) |

|---|---|---|---|---|

| Brominated methoxyquinolines (Compound 11) | C6, HeLa, HT29 | Inhibitory effects | 5.45–9.6 μg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline (Compound 17) | A549, HeLa, HT29, Hep3B, MCF7 | Antiproliferative potency | 2-50 μg/ml | nih.gov |

| Lanthanide complexes with 5,7-dibromo-8-quinolinol | BEL7404, SGC7901, A549 | Enhanced cytotoxicity | 7.5 - 29.6 µM | researchgate.net |

This table provides examples of the cytotoxic activity of various brominated quinoline derivatives against different cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

Research into brominated quinoline derivatives consistently highlights their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, studies on compounds like 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) have shown they can trigger apoptosis through mechanisms that include DNA fragmentation. Similarly, other quinoline derivatives have been found to induce cell cycle arrest, which is a crucial mechanism for inhibiting cancer cell proliferation. doi.org For example, a novel hybrid 2-quinolone derivative demonstrated the ability to cause cell cycle arrest at the G2/M phase, leading to an increase in apoptotic cells. researchgate.net

In a study on newly synthesized quinoline derivatives, 5,7-dibromo-8-hydroxyquinoline (an isomer of the subject compound) was shown to have significant genotoxic and apoptotic effects on breast cancer cells. nih.gov These effects were linked to the generation of intracellular reactive oxygen species (iROS), disruption of the mitochondrial membrane potential, and a reduction in intracellular glutathione (B108866) (GSH) levels. nih.govmdpi.com Furthermore, certain brominated quinoline derivatives have been shown to induce apoptosis through DNA laddering, a hallmark of programmed cell death. nih.gov Complexes of 5,7-dihalo-8-quinolinol have also been reported to cause G2/M phase arrest in HeLa cells. acs.org While these findings are for related structures, they suggest that this compound might exert its biological effects through similar pathways involving the induction of apoptosis and modulation of the cell cycle.

Table 1: Effects of Related Quinolone Derivatives on Apoptosis and Cell Cycle

Inhibition of Cell Migration and Invasion (in vitro)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Several quinoline derivatives have demonstrated the capacity to inhibit these processes in laboratory settings. For example, certain 8-hydroxy quinoline derivatives have been shown to possess anti-invasive activity against the A549 lung cancer cell line. doi.org The mechanism for this is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix, a key step in cell invasion. doi.org

One study found that a specific nitrated bromoquinoline derivative effectively inhibited the migration of HT29 human adenocarcinoma cells in a wound healing assay. nih.govresearchgate.net Furthermore, cobalt complexes incorporating 5,7-dihalo-8-quinolinol ligands were found to significantly affect the migration of HeLa cells in a trans-well migration assay. acs.org Although direct studies on this compound are not available, the consistent findings with structurally similar compounds suggest its potential to interfere with the migratory and invasive capabilities of cancer cells.

Involvement of Metal Chelation in Biological Pathways (in vitro)

A defining characteristic of hydroxyquinolines is their ability to act as chelating agents, binding to metal ions. nih.gov This property is believed to be central to their biological activity. The 4-hydroxyquinoline (B1666331) structure, similar to the more extensively studied 8-hydroxyquinolines, possesses a hydroxyl group and a heterocyclic nitrogen atom that can form stable complexes with various metal ions. nih.govnih.gov

The chelation of biologically important metal ions can disrupt numerous cellular processes. For instance, metal chelation can inhibit the function of metalloenzymes that are critical for cancer cell survival and proliferation, such as matrix metalloproteinases and ribonucleotide reductase. nih.gov The cytotoxic effects of many hydroxyquinoline derivatives, including the well-known 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), are significantly enhanced in the presence of copper. acs.org This suggests that the formation of a metal-quinoline complex is the more biologically active species. The complexation with metal ions can alter the lipophilicity of the molecule, potentially enhancing its transport across cellular membranes. researchgate.net The resulting metal complex can then participate in redox cycling, leading to the generation of reactive oxygen species and subsequent oxidative stress, which can trigger apoptosis. nih.gov Therefore, it is highly probable that the biological activities of this compound are, at least in part, mediated by its ability to chelate metal ions and disrupt metal homeostasis within cells. nih.gov

Structure-Activity Relationship (SAR) Derivations from in vitro Data

The biological activity of quinoline derivatives is highly dependent on their specific chemical structure, including the type, number, and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies on various hydroxyquinoline analogs provide valuable insights into the features that govern their efficacy.

The presence of a chelating group, formed by the hydroxyl group and the quinoline nitrogen, is often considered a prerequisite for the activity of many hydroxyquinoline-based anticancer agents. nih.govacs.org Derivatives lacking this bidentate {N,O} donor set often show reduced or no toxicity. acs.org

Furthermore, the introduction of substituents at different positions can have varied effects. For example, in the context of HIV integrase inhibitors based on a styrylquinoline scaffold, a carboxylic acid group at the C-7 position was found to be crucial for potent activity. mdpi.com While this is a different biological target, it underscores the importance of the substitution pattern around the quinoline core. The collective SAR data from related compounds suggest that the specific arrangement of two bromine atoms at positions 3 and 7, combined with the hydroxyl group at position 4 in this compound, creates a unique electronic and steric profile that will determine its specific biological interactions and potency.

Table 2: Summary of Key Compounds Mentioned

Future Research Directions and Translational Perspectives

Novel Synthetic Approaches for Enhanced Selectivity and Sustainability

While classical synthetic routes to substituted quinolines, such as the Conrad-Limpach and Doebner-Miller syntheses, are well-established, future efforts should focus on developing more efficient, selective, and environmentally benign methods for preparing 3,7-Dibromo-4-hydroxyquinoline and its analogs. rsc.orgresearchgate.net Current methods often rely on the direct bromination of a quinoline (B57606) precursor, which can lead to mixtures of isomers and require harsh reagents. acgpubs.orgwiley.comarabjchem.org

Future research should target:

Late-Stage C-H Functionalization: Developing metal-catalyzed C-H activation and subsequent halogenation strategies could provide a highly regioselective and atom-economical route to the target molecule, functionalizing the bare quinoline scaffold at precise locations. chemrxiv.org

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, minimizing byproduct formation, and enhancing the safety of energetic reactions like halogenation.

Green Chemistry Principles: The exploration of syntheses using greener solvents (e.g., water, supercritical fluids) and catalysts, minimizing the use of hazardous reagents like elemental bromine, is crucial for sustainability. rsc.orgacs.org Methods that reduce the number of synthetic steps, such as one-pot cascade reactions, would also align with these principles. scilit.com

Exploration of Emerging Reactivity Paradigms

The two bromine atoms at the C3 and C7 positions of this compound are electronically and sterically distinct, offering opportunities for selective functionalization. Future research should systematically explore this differential reactivity.

Key areas of investigation include:

Selective Cross-Coupling Reactions: The development of catalytic systems (e.g., Palladium, Copper, Nickel-based) that can selectively activate one C-Br bond over the other is a primary goal. mdpi.com This would allow for the programmed, stepwise introduction of different functional groups at the C3 and C7 positions, enabling the creation of vast and diverse chemical libraries from a single precursor. The inherent reactivity differences, predictable by computational methods, suggest that the C4 position's influence could be a key factor in achieving this selectivity. vulcanchem.com

Directed C-H Functionalization: The 4-hydroxyl group can act as a directing group, potentially enabling metal-catalyzed C-H functionalization at other positions of the quinoline ring system, such as C5. chemrxiv.org Exploring this would open another dimension for structural diversification.

Photoredox and Electrochemical Methods: These emerging paradigms offer alternative, mild conditions for activating C-Br bonds and could lead to novel transformations and reactivity patterns not accessible through traditional thermal methods.

Advanced Computational Tools for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry provides powerful tools to rationalize experimental findings and guide future research. For this compound, in-depth computational studies are essential for understanding its properties and predicting its behavior.

Future computational efforts should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure, predict the relative reactivity of the C-Br bonds, and elucidate the mechanisms of synthetic and functionalization reactions. scilit.comweizmann.ac.il Such studies can also predict spectroscopic properties (NMR, IR, UV-Vis) and investigate the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and 4-quinolone forms. scilit.comresearchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations: For biological applications, MD simulations can model the interaction of this compound derivatives with target biomolecules like enzymes or DNA. nih.gov This can provide insights into binding modes, affinities, and the structural basis for biological activity.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship studies can be used to build models that correlate the structural features of a library of derivatives with their physicochemical properties or biological activities. These models can then be used to computationally screen virtual compounds and prioritize the synthesis of the most promising candidates. researchgate.net

Table 1: Application of Computational Tools in Future Research This table is interactive. You can sort and filter the data.

| Research Area | Computational Tool | Objective | Relevant Findings from Literature |

| Synthesis | Density Functional Theory (DFT) | Model reaction pathways, predict regioselectivity, analyze transition states. | DFT successfully used to match experimental assignments of tautomers in 4-hydroxyquinolines. scilit.com |

| Reactivity | DFT, Ab initio methods (e.g., CBS-QB3) | Calculate bond dissociation energies, predict site selectivity in cross-coupling, determine thermodynamic stabilities. | CBS-QB3 method accurately determines gas-phase enthalpies of formation for hydroxyquinoline isomers. chemrxiv.org |

| Spectroscopy | Time-Dependent DFT (TD-DFT) | Simulate UV-Vis electronic spectra and other spectroscopic properties. | TDDFT-SMD calculations used to simulate UV-Vis spectra of related systems. researchgate.net |

| Biological Interaction | Molecular Docking, Molecular Dynamics (MD), MM-PBSA | Predict binding modes and affinities to biological targets (e.g., enzymes, DNA). | MM-PBSA studies determined significant binding energies for brominated quinolines with human topoisomerase I. nih.gov |

| Drug Design | QSAR, Pharmacophore Modeling | Identify key structural features for desired biological activity, guide design of new derivatives. | Pharmacophore modeling used to identify potential drug candidates from derivatives. researchgate.netresearchgate.net |

Development of Multi-Functional Derivatives for Integrated Applications

The this compound scaffold is an ideal starting point for the development of multi-functional molecules with integrated diagnostic and therapeutic (theranostic) capabilities. The bidentate {N,O} chelation site is particularly promising for creating novel metal complexes. acs.orgrsc.org

Future research should focus on:

Novel Metal Complexes: Synthesizing and characterizing complexes with a range of metal ions (e.g., Ga(III), Cu(II), Fe(III), In(III), Zr(IV)). researchgate.net These complexes could be designed as anticancer agents, leveraging the known cytotoxicity of both the quinoline moiety and the metal center, or as imaging agents for PET or MRI diagnostics. researchgate.net

Hybrid Molecules: Covalently linking the this compound core to other known pharmacophores (e.g., other anticancer agents, photosensitizers) to create hybrid compounds with synergistic or multi-modal activity. rsc.orgmdpi.com

Pro-drugs and Targeting Moieties: Designing derivatives that are activated under specific physiological conditions (e.g., the hypoxic environment of tumors) or that are conjugated to targeting ligands (e.g., antibodies, peptides) to ensure selective delivery to diseased tissues.

Strategic Integration into Diverse Chemical and Biological Platforms

To expand its utility, this compound can be strategically integrated into larger and more complex systems, serving as a functional building block.

Translational perspectives include:

Materials Science: Incorporating the quinoline unit into polymers or metal-organic frameworks (MOFs). The bromine atoms serve as handles for polymerization or for post-synthetic modification of the material. Such materials could have applications in sensing, catalysis, or controlled-release drug delivery.

Bioconjugation: Attaching the molecule to biological scaffolds such as proteins, peptides, or nanoparticles. This could be used to develop targeted drug delivery systems, diagnostic probes, or to label biomolecules for imaging studies.

Chemical Biology Probes: Developing derivatives that can be used as chemical probes to study biological processes. For example, a fluorescent derivative could be used to visualize specific cellular compartments or to report on the local concentration of metal ions.

By pursuing these future research directions, the scientific community can fully explore the chemical versatility and translational potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicine.

Q & A

Q. What are the recommended synthetic routes for 3,7-dibromo-4-hydroxyquinoline, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via bromination of 4-hydroxyquinoline derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. Evidence from dihydroquinoline synthesis (e.g., microwave-assisted condensation with Lewis acids like Bi(OTf)₃) suggests optimizing reaction time and temperature to minimize side products .

- Purification : Recrystallization (e.g., pentane/ethyl acetate mixtures) or flash chromatography (silica gel, EtOAc/cyclohexane gradients) are effective for isolating high-purity products. Monitoring via TLC ensures reaction completion .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Characterization : Use / NMR to verify bromine substitution patterns (e.g., deshielded aromatic protons at C3/C7). IR spectroscopy confirms hydroxyl (-OH) and quinoline ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks matching the theoretical mass (C₉H₅Br₂NO: ~320.87 g/mol) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

Methodological Answer:

Q. How can researchers assess the compound’s electronic properties for further functionalization?

Methodological Answer:

Q. What are the standard protocols for quantifying this compound in complex mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at λ ~270 nm (quinoline absorption band).

- Calibration : Prepare a standard curve using purified compound (≥98% purity) and validate with spike-recovery experiments .

Advanced Research Questions

Q. How can conflicting spectroscopic and computational data be resolved for bromine substituent effects?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm bromine positions and hydrogen-bonding networks (e.g., N–H⋯O interactions in dihydroquinoline analogs) .

- DFT Refinement : Compare experimental NMR chemical shifts with DFT-calculated values (using solvent-polarizable models like PCM) to validate electronic environments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

Q. How can researchers model the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: